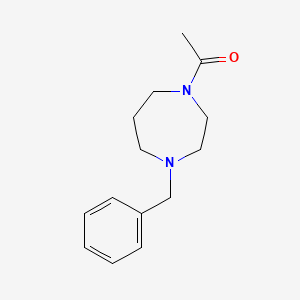

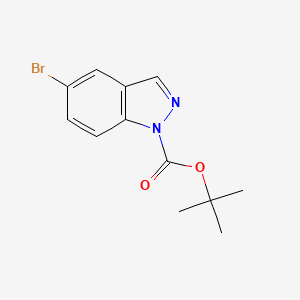

![molecular formula C14H20N2O3 B1290401 Benzyl N-[(butylcarbamoyl)methyl]carbamate CAS No. 21855-75-4](/img/structure/B1290401.png)

Benzyl N-[(butylcarbamoyl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl N-[(butylcarbamoyl)methyl]carbamate, also known by the chemical name 3-carbamoyloxy-N-[(phenyl)methyl]benzamide, is a compound that has garnered significant scientific interest for its potential applications in a variety of fields. It has a molecular weight of 264.32 .

Synthesis Analysis

The compound can be viewed as the ester of carbamic acid and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia . More details about the synthesis process might be available in specific scientific literature or patents.Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2-(butylamino)-2-oxoethylcarbamate . The InChI code for this compound is 1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.32 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., might be available in detailed chemical databases or material safety data sheets.科学的研究の応用

Mechanochemical Synthesis of Carbamates

Scientific Field

This application falls under the field of Chemistry , specifically Mechanochemistry .

Application Summary

“Benzyl N-[(butylcarbamoyl)methyl]carbamate” is used in the mechanochemical synthesis of carbamates . This process involves the use of 1,1’-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent .

Methods of Application

The anticonvulsant N-methyl-O-benzyl carbamate is obtained in a vibrational ball-mill . A planetary ball-mill is used to develop a new sustainable method to access N-protected amino esters with no racemization . This method enhances the reactivity of both alcohol and carbamoyl-imidazole intermediate, under mild conditions, without the need for activation .

Results or Outcomes

This new technology provides a sustainable method for the synthesis of carbamates using 1,1’-carbonyldiimidazole . It offers an eco-friendly alternative to solvent-based chemistry .

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . For skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

benzyl N-[2-(butylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXXZHZRBSSKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634984 |

Source

|

| Record name | Benzyl [2-(butylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(butylcarbamoyl)methyl]carbamate | |

CAS RN |

21855-75-4 |

Source

|

| Record name | Benzyl [2-(butylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

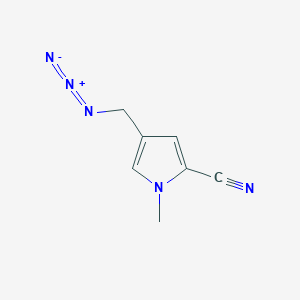

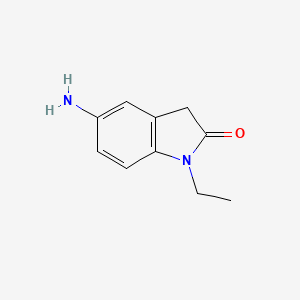

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)